molecular formula C9H9BrO2 B2718248 5-Bromo-2,4-dimethylbenzoic acid CAS No. 842136-27-0

5-Bromo-2,4-dimethylbenzoic acid

Cat. No.: B2718248
CAS No.: 842136-27-0
M. Wt: 229.073
InChI Key: GQDYGQDSEFKPQO-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2. It is a substituted benzoic acid derivative, characterized by the presence of bromine and two methyl groups attached to the benzene ring. This compound is not found naturally but is synthesized for various applications in organic synthesis and industrial processes .

Scientific Research Applications

5-Bromo-2,4-dimethylbenzoic acid is used in various scientific research applications, including:

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dimethylbenzoic acid typically involves the bromination of 2,4-dimethylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoic acids, alcohols, aldehydes, and other derivatives depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,4-dimethylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications, where precise control over the chemical structure is required .

Properties

IUPAC Name

5-bromo-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDYGQDSEFKPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842136-27-0
Record name 5-bromo-2,4-dimethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the stirred solution of NaOH (60 g) in water (1152 ml) was added bromine (36 ml) dropwise at 0° C. and stirred the reaction mixture for 45 min. at same temperature. 2,4-dimethylbenzoic acid (12 g, 79.9 mmol) was added in above reaction mixture at 0° C. portion wise and stirred the reaction at room temperature for 3 h. After completion of reaction of reaction (TLC) reaction mixture was acidified using conc. HCl, solid was filtered through Buchner funnel and wash with water and dried to afford the desired compound (12 g, 65%) which was used without further purification.
Name
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
1152 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

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